Benazepril-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Benazepril involves several steps. One method involves a reaction of 3-bromo-2, 3,4 . Another method involves a novel and concise synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times .

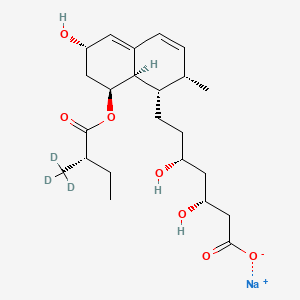

Molecular Structure Analysis

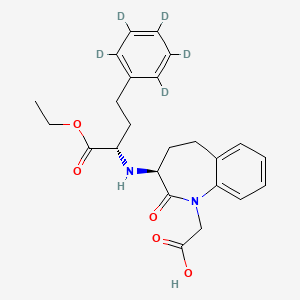

The molecular formula of Benazepril-d5 (hydrochloride) is C24H24D5ClN2O5 .

Chemical Reactions Analysis

Benazepril-d5 is intended for use as an internal standard for the quantification of benazepril . It is metabolized to benazeprilat by hepatic esterases .

Physical And Chemical Properties Analysis

Benazepril-d5 is slightly soluble in DMSO, Ethanol, and Methanol .

Wissenschaftliche Forschungsanwendungen

Benazepril-d5 in Hypertension Research

Benazepril-d5 is commonly used in hypertension research due to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE). Studies have evaluated its efficacy and tolerability in comparison to other antihypertensive agents like hydrochlorothiazide and placebo. It has been shown to effectively manage hypertension and is considered an alternative to other ACE inhibitors .

Benazepril-d5 in Heart Failure Research

In heart failure research, benazepril-d5 has been observed for its effects on cardiac structure and function, particularly in patients with chronic heart failure undergoing maintenance hemodialysis. It has been combined with other medications like digoxin and metoprolol tartrate to observe clinical effects on elderly patients with essential hypertension complicated with heart failure .

Benazepril-d5 in Kidney Disease Research

Benazepril-d5 has shown renoprotective properties in patients with severe chronic kidney disease. It has been associated with a significant reduction in proteinuria and a slower rate of decline in renal function. The angiotensin converting enzyme inhibitor (ACEI) benazepril, from which benazepril-d5 is derived, is known to slow the progression of chronic renal disease and have beneficial effects in patients with a combination of chronic renal disease and cardiovascular disease .

Wirkmechanismus

Target of Action

Benazepril-d5, like its parent compound Benazepril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

Benazepril-d5 is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . This process involves an extensive first-pass effect. The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .

Action Environment

The action of Benazepril-d5 can be influenced by various environmental factors. In patients with severe renal impairment, the renal clearance of benazeprilat decreases, leading to substantial increases in auc values . Therefore, the patient’s health status can significantly impact the drug’s efficacy and stability.

Safety and Hazards

Zukünftige Richtungen

Benazepril is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Future research may focus on optimizing the dosage and understanding the dose-dependent alterations in biomarkers of the classical and alternative renin-angiotensin-aldosterone system pathways .

Eigenschaften

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279200-03-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)